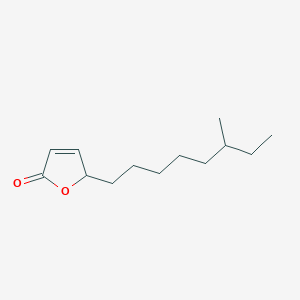

10-Methyldodec-2-en-4-olide

Description

10-Methyldodec-2-en-4-olide has been reported in Streptomyces with data available.

Properties

IUPAC Name |

2-(6-methyloctyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQUACVCCNBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 10-Methyldodec-2-en-4-olide in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and other pharmaceuticals. Among these are butenolides, a class of signaling molecules and potential drug candidates. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 10-Methyldodec-2-en-4-olide in Streptomyces, drawing upon the established principles of butenolide and polyketide biosynthesis in this genus. While specific quantitative data for this exact molecule is not extensively available in the public domain, this guide synthesizes current knowledge to provide a robust theoretical framework and detailed experimental protocols for its study and potential production.

Proposed Biosynthetic Pathway of 10-Methyldodec-2-en-4-olide

The biosynthesis of 10-Methyldodec-2-en-4-olide is hypothesized to proceed through a pathway that integrates fatty acid and polyketide synthesis, a common theme in the production of butenolides in Streptomyces. The pathway can be conceptually divided into three main stages: 1) Precursor biosynthesis, 2) Polyketide chain assembly and cyclization, and 3) Final tailoring steps.

Precursor Biosynthesis: Formation of 10-Methylundecanoyl-CoA

The biosynthesis is initiated with the formation of the fatty acid precursor, 10-methylundecanoyl-CoA. This process is catalyzed by the fatty acid synthase (FAS) system in Streptomyces. The β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) is a key enzyme that initiates fatty acid biosynthesis by condensing an acyl-CoA primer with malonyl-ACP.[1][2] In Streptomyces, FabH enzymes are known to utilize branched-chain acyl-CoA substrates, which are often derived from the degradation of branched-chain amino acids.[2]

The synthesis of 10-methylundecanoic acid likely starts with a branched-chain starter unit, such as isovaleryl-CoA (derived from leucine degradation), which is then elongated by the type II FAS system through the iterative addition of malonyl-CoA extender units.

Polyketide Chain Assembly and Lactone Formation

The 10-methylundecanoyl-CoA precursor is then proposed to be loaded onto a polyketide synthase (PKS) assembly line. A key enzymatic step in butenolide biosynthesis involves the condensation of a fatty acyl-ACP with a three-carbon building block, typically derived from glycolysis, such as dihydroxyacetone phosphate (DHAP). This reaction is often catalyzed by an AfsA-like protein. The resulting intermediate undergoes intramolecular aldol condensation to form the butenolide ring.

Tailoring Steps

Following the formation of the core butenolide structure, a series of tailoring reactions, such as reduction and dehydration, would lead to the final product, 10-Methyldodec-2-en-4-olide.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of 10-Methyldodec-2-en-4-olide in Streptomyces.

Quantitative Data

| Metabolite Class | Producing Organism | Titer Range (mg/L) | Reference |

| Polyketides | Streptomyces spp. | 10 - >1000 | [3] |

| Flavonoids (heterologous) | Streptomyces albus | 2 - 107 | [4] |

| Butanolides | Streptomyces sp. BI0788 | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 10-Methyldodec-2-en-4-olide biosynthesis.

Streptomyces Cultivation for Secondary Metabolite Production

Objective: To cultivate Streptomyces strains under conditions optimized for the production of secondary metabolites.

Materials:

-

Streptomyces strain of interest

-

Spore suspension or mycelial stock

-

Liquid culture medium (e.g., Tryptone Soya Broth, ISP2, R5A)[6]

-

Solid agar medium for sporulation (e.g., SFM agar)

-

Shaking incubator

-

Sterile flasks and culture tubes

Protocol:

-

Inoculate a seed culture flask containing 50 mL of a suitable liquid medium with a spore suspension or a piece of mycelial growth from a solid plate.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.

-

Inoculate a production culture flask (e.g., 250 mL flask with 50 mL of medium) with 5% (v/v) of the seed culture.

-

Incubate the production culture under the same conditions for 5-10 days. The optimal incubation time for secondary metabolite production should be determined empirically.

-

Monitor the culture for growth (e.g., mycelial dry weight) and secondary metabolite production (e.g., by HPLC or bioassay).

Metabolite Extraction and Analysis

Objective: To extract and analyze the produced 10-Methyldodec-2-en-4-olide from the Streptomyces culture.

Materials:

-

Streptomyces production culture

-

Organic solvents (e.g., ethyl acetate, butanol, methanol)[7]

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS)

Protocol:

-

Separate the mycelium from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes).

-

Extraction from Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.

-

Extraction from Mycelium: Resuspend the mycelial pellet in acetone or methanol and sonicate to lyse the cells. Centrifuge to remove cell debris and collect the supernatant.

-

Combine the organic extracts and evaporate the solvent using a rotary evaporator.

-

Resuspend the dried extract in a small volume of methanol for analysis.

-

Analyze the extract by HPLC-MS. For 10-Methyldodec-2-en-4-olide, a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable starting point for method development.[7] Monitor for the expected mass-to-charge ratio of the target compound.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To express the putative biosynthetic gene cluster for 10-Methyldodec-2-en-4-olide in a well-characterized Streptomyces host to confirm its function.

Materials:

-

Putative biosynthetic gene cluster cloned into a suitable expression vector (e.g., an integrative pSET152-based vector or an episomal pIJ10257-based vector).

-

A suitable Streptomyces host strain (e.g., S. coelicolor M1152, S. albus J1074).[8]

-

Protoplast transformation reagents (lysozyme, PEG).

-

Selective agar plates.

Protocol:

-

Introduce the expression vector containing the biosynthetic gene cluster into the chosen Streptomyces host strain via protoplast transformation or conjugation.

-

Select for transformants on appropriate antibiotic-containing regeneration media.

-

Confirm the presence of the gene cluster in the transformants by PCR.

-

Cultivate the engineered strain under production conditions as described in Protocol 1.

-

Extract and analyze the metabolites as described in Protocol 2, comparing the metabolic profile to that of the wild-type host to identify the newly produced 10-Methyldodec-2-en-4-olide.

Below is a DOT language script for a diagram illustrating the experimental workflow for heterologous expression.

Caption: Experimental workflow for heterologous expression and production confirmation.

Conclusion

This technical guide provides a comprehensive overview of the proposed biosynthesis of 10-Methyldodec-2-en-4-olide in Streptomyces, along with detailed experimental protocols to facilitate its study. While the precise biosynthetic pathway and its quantitative aspects remain to be fully elucidated, the information presented here, based on our understanding of related metabolic pathways, offers a solid foundation for researchers in the field. The provided methodologies for cultivation, metabolite analysis, and genetic manipulation are essential tools for unlocking the full potential of Streptomyces as a source of novel and valuable bioactive compounds like 10-Methyldodec-2-en-4-olide. Further research, including the identification and characterization of the specific biosynthetic gene cluster, will be crucial for a complete understanding and for enabling the rational engineering of its production.

References

- 1. Engineered Fatty Acid Biosynthesis in Streptomyces by Altered Catalytic Function of β-Ketoacyl-Acyl Carrier Protein Synthase III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. ppjonline.org [ppjonline.org]

- 5. Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. 2.5. Metabolite Extraction and Analysis [bio-protocol.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Analysis of 10-Methyldodec-2-en-4-olide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for 10-Methyldodec-2-en-4-olide, a butenolide with the molecular formula C₁₃H₂₂O₂. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted data and information from closely related analogs to serve as a reference for researchers.

Chemical Identity

-

Systematic Name: 2-(6-methyloctyl)-2H-furan-5-one[1]

-

Molecular Formula: C₁₃H₂₂O₂

-

Molecular Weight: 210.31 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR data for 10-Methyldodec-2-en-4-olide is not available. However, predicted values can be calculated using computational chemistry software. The following table outlines the expected chemical shifts for the core butenolide structure and the alkyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 10-Methyldodec-2-en-4-olide

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 2 | ~80-85 | ~5.0-5.2 | m |

| 3 | ~122-125 | ~6.1-6.3 | dd |

| 4 | ~155-160 | ~7.2-7.4 | dd |

| 5 | ~173-176 | - | - |

| 6 (Side Chain) | ~35-40 | ~1.7-1.9 | m |

| 7 (Side Chain) | ~25-30 | ~1.2-1.4 | m |

| 8 (Side Chain) | ~28-33 | ~1.2-1.4 | m |

| 9 (Side Chain) | ~38-42 | ~1.1-1.3 | m |

| 10 (Side Chain) | ~33-37 | ~1.4-1.6 | m |

| 11 (Side Chain) | ~19-22 | ~0.8-0.9 | t |

| 12 (Side Chain) | ~14-17 | ~0.8-0.9 | d |

| 13 (Side Chain) | ~22-25 | ~0.8-0.9 | d |

Note: Predicted values are estimates and may vary from experimental results. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

A complete, experimentally verified mass spectrum for 10-Methyldodec-2-en-4-olide is not available. The expected molecular ion peak [M]⁺ would be observed at m/z 210.31. Fragmentation patterns for unsaturated lactones typically involve cleavages of the side chain and rearrangements of the lactone ring.

Table 2: Predicted Mass Spectrometry Fragmentation for 10-Methyldodec-2-en-4-olide

| m/z | Proposed Fragment |

| 210 | [M]⁺ |

| 195 | [M - CH₃]⁺ |

| 181 | [M - C₂H₅]⁺ |

| 113 | [M - C₇H₁₅]⁺ (cleavage of the side chain) |

| 97 | [C₅H₅O₂]⁺ (Butenolide ring fragment) |

| 83 | Further fragmentation of the butenolide ring |

Note: These are predicted fragmentation patterns. Actual results may vary depending on the ionization technique and energy.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 10-Methyldodec-2-en-4-olide have not been published. The following are generalized protocols for the analysis of similar lactone compounds.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its resonance set to 0.00 ppm.

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

2D NMR: Conduct 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry Protocol (General)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): For GC-MS, use a standard EI energy of 70 eV to induce fragmentation.

-

Electrospray Ionization (ESI): For LC-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source. This technique is softer and may yield a more prominent molecular ion peak.

-

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: Process the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a novel or uncharacterized compound like 10-Methyldodec-2-en-4-olide.

Caption: General workflow for the acquisition and interpretation of spectroscopic data.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided spectroscopic data is largely based on predictions and data from analogous compounds due to the absence of comprehensive, experimentally verified data for 10-Methyldodec-2-en-4-olide in the reviewed literature. Researchers should perform their own experimental analysis for definitive characterization.

References

Unveiling 10-Methyldodec-2-en-4-olide: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodec-2-en-4-olide, a naturally occurring butenolide, has emerged as a molecule of interest due to its pronounced biological activities. First identified from a marine-derived bacterium, this volatile lactone has demonstrated notable antimicrobial and quorum sensing inhibitory properties, making it a compelling subject for further investigation in the fields of microbiology, chemical ecology, and drug discovery. This technical guide provides an in-depth overview of the discovery, initial characterization, and biological evaluation of 10-Methyldodec-2-en-4-olide, presenting the foundational data and methodologies for researchers in the field.

Discovery and Isolation

10-Methyldodec-2-en-4-olide was first reported as a novel natural product in 2005 by Dickschat, Martens, Brinkhoff, Simon, and Schulz. The compound was isolated from the volatile profile of a Streptomyces species, designated GWS-BW-H5, which was cultured from a North Sea water sample. The isolation of this and other volatile compounds was achieved through a specialized technique known as the Closed-Loop Stripping Apparatus (CLSA), which is designed to capture and concentrate volatile organic compounds from liquid or solid samples.

Experimental Protocol: Isolation of Volatiles from Streptomyces sp. GWS-BW-H5

The following protocol is a detailed description of the Closed-Loop Stripping Apparatus (CLSA) method used for the extraction of volatile metabolites from the liquid culture of Streptomyces sp. GWS-BW-H5.

-

Culture Preparation: The Streptomyces strain GWS-BW-H5 is inoculated into a suitable liquid medium (e.g., a sea salt-based broth) and incubated to allow for sufficient growth and production of secondary metabolites.

-

Apparatus Setup: A 2-liter vessel containing the bacterial culture is integrated into a closed-loop system. The system consists of the culture vessel, a micropump, and two cartridges containing a surface-modified silica gel adsorbent (e.g., C8 and CN). The headspace of the culture vessel is continuously circulated through the adsorbent traps by the micropump. This process serves to both aerate the culture and trap the volatile organic compounds.

-

Volatile Trapping: The stripping process is carried out for an extended period, typically 48 hours, at a controlled temperature (e.g., 25°C). The continuous circulation of the headspace ensures efficient capture of the volatile metabolites produced by the bacteria.

-

Elution of Volatiles: Following the trapping period, the adsorbent cartridges are removed from the CLSA system. The trapped volatile compounds are then eluted using a small volume of a suitable organic solvent, such as acetone or dichloromethane.

-

Analysis: The resulting eluate, containing a concentrated mixture of the volatile compounds, is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for the discovery and characterization of 10-Methyldodec-2-en-4-olide.

Physicochemical and Spectroscopic Characterization

The structure of 10-Methyldodec-2-en-4-olide was elucidated using a combination of spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for initial identification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation. The proposed structure was then unequivocally verified through chemical synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.31 g/mol |

| IUPAC Name | 5-(6-methyloctyl)-2(5H)-furanone |

| CAS Number | 874359-15-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol |

Spectroscopic Data

The following tables summarize the key mass spectrometry and NMR data for 10-Methyldodec-2-en-4-olide.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment Ions (m/z) | 55, 41, 97 |

| Kovats Retention Index | 1758 (semi-standard non-polar column) |

Table 2: 1H and 13C NMR Data

Note: Detailed, experimentally-derived 1H and 13C NMR chemical shift and coupling constant data from the primary literature are not fully available in the public domain at the time of this writing. The data presented here are based on publicly available spectral information and predicted values. Researchers should consult the primary literature or acquire experimental data for definitive assignments.

| Position | 13C Chemical Shift (ppm) (Predicted) | 1H Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| 2 | - | - | - | - |

| 3 | - | - | - | - |

| 4 | - | - | - | - |

| 5 | - | - | - | - |

| 1' | - | - | - | - |

| 2' | - | - | - | - |

| 3' | - | - | - | - |

| 4' | - | - | - | - |

| 5' | - | - | - | - |

| 6' | - | - | - | - |

| 7' | - | - | - | - |

| 8' | - | - | - | - |

| 10-CH₃ | - | - | - | - |

Initial Biological Characterization

Preliminary biological assays of 10-Methyldodec-2-en-4-olide have revealed significant antimicrobial and quorum sensing inhibitory activities.

Antimicrobial Activity

In an agar diffusion inhibition assay, 10-Methyldodec-2-en-4-olide, at a concentration of 140 μg per disc, demonstrated activity against a panel of microorganisms, including the plant pathogenic fungus Botrytis cinerea, the yeast Saccharomyces cerevisiae, and the bacteria Staphylococcus aureus, Micrococcus luteus, and Mycobacterium phlei.

Quorum Sensing Inhibition

The compound was also shown to inhibit the induction of a GFP-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone in a Pseudomonas putida biosensor strain. This activity suggests that 10-Methyldodec-2-en-4-olide may interfere with bacterial communication, a process critical for virulence and biofilm formation in many pathogenic bacteria.

Table 3: Summary of Biological Activities

| Assay Type | Target Organism/System | Activity | Concentration |

| Agar Diffusion | Botrytis cinerea | Active | 140 µ g/disc |

| Saccharomyces cerevisiae | Active | 140 µ g/disc | |

| Staphylococcus aureus | Active | 140 µ g/disc | |

| Micrococcus luteus | Active | 140 µ g/disc | |

| Mycobacterium phlei | Active | 140 µ g/disc | |

| Quorum Sensing Inhibition | P. putida (AHL biosensor) | Inhibitory | Not specified |

Signaling Pathways and Logical Relationships

The quorum sensing inhibitory activity of 10-Methyldodec-2-en-4-olide suggests its potential to interfere with bacterial signaling pathways. The following diagram illustrates a simplified, conceptual model of this interaction.

Caption: Conceptual diagram of 10-Methyldodec-2-en-4-olide interfering with AHL-mediated quorum sensing.

Conclusion and Future Directions

The discovery of 10-Methyldodec-2-en-4-olide from a marine Streptomyces species has provided a new chemical entity with promising biological activities. Its antimicrobial and quorum sensing inhibitory properties warrant further investigation to fully elucidate its mechanism of action and potential therapeutic applications. Future research should focus on obtaining comprehensive spectroscopic data for complete structural assignment, exploring its broader antimicrobial spectrum, and investigating its efficacy in more complex biological models, such as biofilms and in vivo infection models. The synthesis of analogs could also provide valuable insights into the structure-activity relationships of this interesting butenolide.

Unveiling the Therapeutic Potential of 10-Methyldodec-2-en-4-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyldodec-2-en-4-olide is a butenolide class natural product that has been identified from bacteria of the genus Streptomyces. While specific research on this compound is limited, the broader family of butenolides derived from Streptomyces exhibits a wide range of promising biological activities. This document provides a comprehensive overview of the known information on 10-Methyldodec-2-en-4-olide and explores the potential therapeutic applications of this compound class, including anti-inflammatory, neuroprotective, and antimicrobial properties. This guide synthesizes the available data, outlines general experimental protocols for assessing its activity, and provides visualizations of potential therapeutic pathways and a discovery workflow.

Introduction to 10-Methyldodec-2-en-4-olide

10-Methyldodec-2-en-4-olide is a volatile lactone with the chemical formula C₁₃H₂₂O₂.[1] It belongs to the butenolide family, which are γ-lactones with a double bond in the ring. This compound has been isolated from Streptomyces species, a genus renowned for its prolific production of bioactive secondary metabolites that form the basis for many clinically used antibiotics and other drugs.

While dedicated research on 10-Methyldodec-2-en-4-olide is not extensive, preliminary data indicates it possesses antimicrobial and quorum sensing inhibitory activities. The broader class of butenolides from Streptomyces has been shown to act as signaling molecules, regulating antibiotic production and other physiological processes in the producing organisms.[1][2][3] Furthermore, various butenolides have demonstrated significant pharmacological potential, including anti-inflammatory, neuroprotective, and antibiofilm activities, suggesting a rich area for further investigation.[4][5][6][7]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₂ | PubChem |

| Molecular Weight | 210.31 g/mol | PubChem |

| IUPAC Name | 5-(6-methyloctyl)furan-2(5H)-one | PubChem |

| CAS Number | 874359-15-6 | Cayman Chemical |

| Appearance | Solid | Cayman Chemical |

| Origin | Bacterium/Streptomyces sp. | Cayman Chemical |

Known Biological Activities of 10-Methyldodec-2-en-4-olide

Limited studies have revealed the following biological activities for 10-Methyldodec-2-en-4-olide:

Antimicrobial Activity

The compound has demonstrated inhibitory activity against a range of microorganisms in an agar diffusion inhibition assay.

| Target Organism | Type | Activity | Concentration |

| Botrytis cinerea | Fungus | Active | 140 µg per disc |

| Saccharomyces cerevisiae | Yeast | Active | 140 µg per disc |

| Staphylococcus aureus | Bacterium | Active | 140 µg per disc |

| Micrococcus luteus | Bacterium | Active | 140 µg per disc |

| Mycobacterium phlei | Bacterium | Active | 140 µg per disc |

Data sourced from Cayman Chemical product information sheet.

Quorum Sensing Inhibition

10-Methyldodec-2-en-4-olide has been shown to inhibit the induction of a GFP-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone in a Pseudomonas putida biosensor strain. This suggests its potential to interfere with bacterial communication and virulence.

Potential Therapeutic Applications of Butenolides from Streptomyces

The butenolide scaffold is a recurring motif in natural products with diverse and potent biological activities. Research into butenolides isolated from Streptomyces has highlighted several areas of therapeutic interest:

-

Antibacterial and Antifungal Agents: As demonstrated by 10-Methyldodec-2-en-4-olide and other butenolides, this class of compounds can inhibit the growth of pathogenic bacteria and fungi.[8]

-

Anti-inflammatory Activity: Certain butenolides from marine-derived Streptomyces have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[4][5]

-

Neuroprotective Effects: Some butanolides and butenolides from marine Streptomyces have exhibited neuroprotective activity by activating the TrkB neurotrophin receptor, which is crucial for neuronal survival and maintenance.[6][9] This suggests potential applications in neurodegenerative diseases.

-

Antibiofilm Agents: Butenolides have been identified as broad-spectrum antibiofilm agents, capable of both inhibiting the formation of and eradicating pre-formed biofilms of pathogenic bacteria.[7] This is a critical area of research due to the high tolerance of biofilm-embedded bacteria to conventional antibiotics.

-

Signaling Molecules and Regulation of Antibiotic Production: Within Streptomyces, butenolides act as signaling molecules that can regulate the production of other secondary metabolites, including antibiotics.[1][2][3] Understanding these pathways could lead to strategies for enhancing the production of valuable therapeutics.

Caption: Potential therapeutic applications of butenolides derived from Streptomyces.

Experimental Protocols (Generalized)

Detailed experimental protocols for 10-Methyldodec-2-en-4-olide are not publicly available. The following are generalized methodologies for the types of assays in which its activity has been reported.

Agar Diffusion Assay for Antimicrobial Activity

This method assesses the ability of a substance to inhibit the growth of a microorganism.

-

Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) and sterilize by autoclaving.

-

Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow to solidify. Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) and evenly swab it onto the surface of the agar plate.

-

Application of Test Compound: Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface. Pipette a known amount of the test compound (e.g., 140 µg of 10-Methyldodec-2-en-4-olide dissolved in a suitable solvent) onto each disc. A solvent control disc should also be included.

-

Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quorum Sensing Inhibition Assay using a Biosensor Strain

This assay is used to screen for compounds that interfere with bacterial cell-to-cell communication.

-

Bacterial Strains and Plasmids: Utilize a biosensor strain, such as Pseudomonas putida harboring a reporter plasmid (e.g., pKR-C12). This plasmid typically contains a receptor for a specific autoinducer (e.g., LasR for 3-oxo-C12-HSL) and a reporter gene (e.g., gfp) under the control of a promoter that is activated by the autoinducer-receptor complex.

-

Assay Setup: Grow the biosensor strain to the mid-logarithmic phase in a suitable liquid medium. In a multi-well plate, combine the bacterial culture, the specific autoinducer (e.g., N-dodecanoylhomoserine lactone), and the test compound (10-Methyldodec-2-en-4-olide) at various concentrations. Include appropriate controls (no autoinducer, no test compound).

-

Incubation: Incubate the plate at the optimal growth temperature for the biosensor strain for a defined period.

-

Data Acquisition: Measure the reporter signal (e.g., fluorescence for GFP) using a plate reader.

-

Data Analysis: A reduction in the reporter signal in the presence of the test compound, without significant inhibition of bacterial growth (which should be monitored concurrently, for example, by measuring optical density at 600 nm), indicates quorum sensing inhibition.

Workflow for Bioactive Compound Discovery from Streptomyces

The discovery of novel bioactive compounds like 10-Methyldodec-2-en-4-olide from Streptomyces typically follows a structured workflow.

Caption: A generalized workflow for the discovery of bioactive natural products from Streptomyces.

Conclusion and Future Directions

10-Methyldodec-2-en-4-olide represents a promising starting point for further investigation into the therapeutic potential of butenolides from Streptomyces. The preliminary data on its antimicrobial and quorum sensing inhibitory activities, combined with the diverse pharmacological effects observed for other members of this compound class, underscore the need for more in-depth research.

Future studies should focus on:

-

Total Synthesis: The chemical synthesis of 10-Methyldodec-2-en-4-olide would provide a reliable source of the compound for extensive biological testing.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antimicrobial and quorum sensing inhibitory effects.

-

In Vivo Efficacy: Evaluating the therapeutic potential of 10-Methyldodec-2-en-4-olide in animal models of infection and inflammation.

-

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 10-Methyldodec-2-en-4-olide to identify compounds with improved potency and pharmacological properties.

The exploration of natural products from Streptomyces continues to be a fertile ground for the discovery of novel therapeutics, and 10-Methyldodec-2-en-4-olide stands as a compelling candidate for further drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agar diffusion assay: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolomics Approach to Explore Bioactive Natural Products Derived From Plant-Root-Associated Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Review of Butenolide Compounds from Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine bacteria, particularly those belonging to the genus Streptomyces, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the butenolides, a class of α,β-unsaturated γ-lactone compounds that have garnered significant attention for their wide range of pharmacological activities. These activities include potent anti-inflammatory, antibiofilm, and cytotoxic properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth review of butenolide compounds isolated from marine bacteria, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their characterization.

Data Presentation: Bioactivity of Marine Bacterial Butenolides

The following tables summarize the quantitative data on the biological activities of butenolide compounds isolated from marine bacteria.

Table 1: Anti-inflammatory Activity of Butenolides from Streptomyces sp. 13G036 [1][2][3][4]

| Compound | Inhibition of NO Production at 10 µM | Inhibition of TNF-α Production at 10 µM | Inhibition of IL-6 Production at 10 µM |

| 1. (4S)-4,10-dihydroxy-10-methyl-11-oxo-dodec-2-en-1,4-olide | Significant | Significant | Significant |

| 2. (4S)-4,10-dihydroxy-10-methyl-undec-2-en-1,4-olide | Significant | Significant | Significant |

| 3. (4S)-4,10-dihydroxy-10-methyl-dodec-2-en-1,4-olide | Significant | Significant | Significant |

| 4. (4S,10R,11S)-4,11-dihydroxy-10-methyl-dodec-2-en-1,4-olide | Significant | Significant | Significant |

| 5. (4S)-4-hydroxy-10-methyl-11-oxo-dodec-2-en-1,4-olide | Significant | Significant | Significant |

| 6. (4S,10S,11S)-4,10,11-trihydroxy-10-methyl-dodec-2-en-1,4-olide | Significant | Significant | Significant |

Table 2: Antibiofilm Activity of 5-octylfuran-2(5H)-one (Butenolide) [5]

| Target Organism | MBIC (mg/L) | MBEC (mg/L) |

| E. coli O157:H7 | 50 | 100 |

| E. coli ATCC 25922 | 100 | 200 |

| E. coli K-12 | 100 | 100 |

| E. coli DH5α | 100 | 100 |

| MRSA | 200 | 200 |

| P. aeruginosa PAO1 | 800 | 800 |

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Table 3: Antimicrobial Activity of Crude Extract from Streptomyces sp. 4054 [6][7]

| Target Organism | Activity |

| Bacillus subtilis | Good |

| MRSA | Good |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on marine bacterial butenolides.

Isolation and Characterization of Butenolides from Streptomyces sp. 13G036[1][4]

-

Fermentation: The marine-derived Streptomyces sp. 13G036 is cultured in a suitable broth medium (e.g., SYP broth) at 25°C for seven days in shaking incubators.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate. The organic extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., mixtures of methylene chloride and methanol) to yield several fractions.

-

Purification: The fractions showing bioactivity are further purified by high-performance liquid chromatography (HPLC) using a C18 column to isolate pure butenolide compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nitric Oxide (NO) Production Assay in Macrophages[1][8][9]

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of the butenolide compounds for a specified period (e.g., 1 hour).

-

Stimulation: The macrophages are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

-

Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 550 nm is read using a spectrophotometer.

NF-κB Luciferase Reporter Assay[1]

-

Cell Line: A stable RAW 264.7 cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used.

-

Seeding and Treatment: Cells are seeded in a 96-well plate and treated with butenolide compounds.

-

Stimulation: The cells are then stimulated with LPS to activate the NF-κB signaling pathway.

-

Luminescence Measurement: After incubation, a luciferase assay reagent is added to the wells, and the luminescence is measured using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activity.

Crystal Violet Biofilm Assay[1][2][3][6][7]

-

Bacterial Culture: A bacterial suspension of the target strain is prepared and added to the wells of a 96-well microtiter plate.

-

Biofilm Formation: The plate is incubated under appropriate conditions to allow for biofilm formation.

-

Treatment: The butenolide compound is added to the wells at various concentrations, either during or after biofilm formation, to assess its inhibitory or eradication activity.

-

Staining: The wells are washed to remove planktonic bacteria, and the remaining biofilm is stained with a 0.1% crystal violet solution.

-

Quantification: The bound crystal violet is solubilized with a solvent (e.g., 33% acetic acid or ethanol), and the absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum[5][10]

-

Biosensor Strain: Chromobacterium violaceum, a bacterium that produces the purple pigment violacein in response to quorum sensing signals, is used as a reporter strain.

-

Assay Setup: An overnight culture of C. violaceum is spread on an agar plate.

-

Compound Application: A sterile paper disc impregnated with the butenolide compound is placed on the agar.

-

Incubation and Observation: The plate is incubated, and the inhibition of violacein production is observed as a colorless halo around the disc, indicating the disruption of quorum sensing.

Signaling Pathways and Biosynthesis

Inhibition of the NF-κB Signaling Pathway

Several butenolides isolated from marine Streptomyces have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[1] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Marine-derived butenolides have been shown to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by butenolide compounds.

Inhibition of Quorum Sensing

Butenolides, such as 5-octylfuran-2(5H)-one, have been shown to possess broad-spectrum antibiofilm activity.[5] This activity is, at least in part, attributed to the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population-density-dependent manner. In many pathogenic bacteria, QS regulates the production of virulence factors and the formation of biofilms. Butenolides can interfere with QS signaling, thereby preventing the establishment of biofilms and reducing the pathogenicity of the bacteria.

Caption: Inhibition of bacterial quorum sensing by butenolide compounds.

Proposed Biosynthetic Pathway of Butenolides in Streptomyces

The biosynthesis of γ-butyrolactones, a class of signaling molecules in Streptomyces to which butenolides are structurally related, has been studied in detail. The "A-factor" biosynthetic pathway in Streptomyces griseus serves as a model.[8][9] This pathway is initiated by the enzyme AfsA, which catalyzes the condensation of a β-ketoacyl-acyl carrier protein (ACP) derivative and dihydroxyacetone phosphate (DHAP). The resulting intermediate undergoes a series of enzymatic reactions, including reduction and dephosphorylation, to form the final butenolide structure. It is hypothesized that a similar pathway, likely involving an AfsA homolog, is responsible for the biosynthesis of butenolides in marine Streptomyces species.

Caption: Proposed biosynthetic pathway of butenolides in Streptomyces.

Conclusion

Butenolide compounds isolated from marine bacteria represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory and antibiofilm properties, make them attractive lead compounds for the development of new drugs. This technical guide has provided a comprehensive overview of the current state of research on these fascinating molecules, including their bioactivities, mechanisms of action, and the experimental methods used for their study. Further research into the biosynthesis of these compounds and the exploration of their full pharmacological potential is warranted and holds great promise for future drug discovery efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycenolide A, new butenolide from a marine sediment-derived bacterium Streptomyces sp. 4054 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of gamma-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avenolide, a Streptomyces hormone controlling antibiotic production in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of 10-Methyldodec-2-en-4-olide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodec-2-en-4-olide, also known as (-)-tuberolide, is a naturally occurring γ-lactone that functions as a male-produced aggregation pheromone in the parasitic beetle Tuberolachnus salignus. Its stereospecific structure is crucial for its biological activity, making stereoselective synthesis a critical area of research for applications in pest management and ecological studies. This document provides detailed application notes and protocols for the stereoselective synthesis of this target molecule, based on established chemical transformations. The synthesis involves the creation of two key chiral centers at the C4 and C10 positions.

Synthetic Strategy Overview

The retrosynthetic analysis of 10-Methyldodec-2-en-4-olide reveals a convergent approach. The molecule can be disconnected into two main fragments: a chiral propargyl alcohol derivative, which will form the C1-C5 portion including the lactone ring, and a chiral alkyl iodide, which will constitute the C6-C12 side chain. The key steps in the proposed synthesis are:

-

Asymmetric Alkylation: Introduction of the methyl group at the C10 position with high stereocontrol.

-

Stereoselective Reduction: Formation of the chiral center at the C4 position.

-

Lactonization: Cyclization to form the γ-lactone ring.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: General retrosynthetic analysis and synthetic workflow for 10-Methyldodec-2-en-4-olide.

Experimental Protocols

Part 1: Synthesis of the Chiral Alkyl Iodide ((S)-1-iodo-3-methylpentane)

This protocol outlines the preparation of the key C6-C12 fragment with the desired stereochemistry at the C10 position.

Reaction Scheme:

Figure 2: Synthesis of the chiral alkyl iodide fragment.

Protocol:

-

Tosyaltion: To a solution of (S)-(-)-2-methyl-1-butanol (1.0 eq) in pyridine (5.0 eq) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the mixture at 0 °C for 4 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Iodination: Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.

-

Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (hexanes) to afford (S)-1-iodo-2-methylbutane.

| Step | Reactant | Reagent/Solvent | Conditions | Yield |

| 1 | (S)-(-)-2-Methyl-1-butanol | TsCl, Pyridine | 0 °C, 4 h | ~95% (crude) |

| 2 | Crude Tosylate | NaI, Acetone | Reflux, 12 h | ~85% (over 2 steps) |

Table 1: Summary of reagents, conditions, and yields for the synthesis of the chiral alkyl iodide.

Part 2: Synthesis and Coupling to form the Key Intermediate

This section details the formation of the carbon skeleton of the target molecule.

Reaction Scheme:

Figure 3: Coupling of the fragments to form the key alkynol intermediate.

Protocol:

-

Deprotonation: To a solution of propargyl alcohol (2.0 eq) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Alkylation: Add a solution of (S)-1-iodo-2-methylbutane (1.0 eq) in dry THF to the lithium acetylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up and Purification: Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (EtOAc/hexanes gradient) to yield (S)-6-methyl-1-octyn-3-ol.

| Step | Reactant | Reagent/Solvent | Conditions | Yield |

| 1 | Propargyl alcohol | n-BuLi, THF | -78 °C, 30 min | - |

| 2 | Lithium acetylide | (S)-1-Iodo-2-methylbutane, THF | -78 °C to rt, 16 h | ~70% |

Table 2: Summary of reagents, conditions, and yield for the synthesis of the key alkynol intermediate.

Part 3: Stereoselective Reduction and Lactonization

This final part of the synthesis establishes the second stereocenter and forms the lactone ring.

Reaction Scheme:

Application Notes and Protocols for the Asymmetric Synthesis of γ-Substituted Butenolides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern catalytic asymmetric methods for the synthesis of enantiomerically enriched γ-substituted butenolides. These chiral heterocycles are crucial building blocks in the synthesis of numerous natural products and pharmaceutically active compounds.[1] This document outlines key synthetic strategies, provides detailed experimental protocols for representative reactions, and presents quantitative data to guide methodology selection.

Introduction

γ-Substituted butenolides are a class of unsaturated lactones that form the core structure of many biologically active molecules. The development of stereoselective methods to access these compounds in high enantiopurity is a significant focus of contemporary organic synthesis.[1] Catalytic asymmetric reactions, employing either chiral metal complexes or organocatalysts, have emerged as the most powerful and efficient tools for this purpose.[1][2][3] This document details three primary strategies for the asymmetric synthesis of γ-substituted butenolides:

-

Organocatalytic Vinylogous Michael Addition: A powerful C-C bond-forming reaction that utilizes small organic molecules as catalysts to promote the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

-

Metal-Catalyzed Vinylogous Mukaiyama-Michael Reaction: This variant employs a chiral Lewis acid metal complex to catalyze the addition of a silyloxyfuran to an α,β-unsaturated electrophile.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: A versatile method for the enantioselective formation of C-C bonds at the γ-position of a butenolide precursor.

The following sections will provide detailed protocols and data for each of these transformative methodologies.

Organocatalytic Vinylogous Michael Addition of Deconjugated Butenolides

The direct vinylogous Michael addition of γ-substituted deconjugated butenolides to various Michael acceptors is a highly effective method for synthesizing chiral butenolides bearing adjacent quaternary and tertiary stereocenters. Chiral squaramide catalysts are particularly effective in promoting this transformation with high diastereo- and enantioselectivity.[4]

General Workflow

The general workflow for the organocatalytic vinylogous Michael addition involves the reaction of a γ-substituted β,γ-unsaturated butenolide with a Michael acceptor in the presence of a chiral organocatalyst.

Caption: General workflow for organocatalytic vinylogous Michael addition.

Experimental Protocol: Squaramide-Catalyzed Addition to a Azadienes

This protocol is adapted from the work of Tu and coworkers, describing the diastereoselective and enantioselective direct vinylogous Michael addition of γ-substituted β,γ-unsaturated γ-lactones to 2-arylidene-N-tosylbenzofuran-3(2H)-imines.[4]

Materials:

-

γ-Substituted deconjugated butenolide (1.0 equiv)

-

2-Arylidene-N-tosylbenzofuran-3(2H)-imine (1.2 equiv)

-

Quinine-derived squaramide catalyst (1-5 mol%)

-

Dichloromethane (CH₂Cl₂) as solvent

-

Saturated aqueous NH₄Cl solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a dried reaction vial, add the γ-substituted deconjugated butenolide (0.1 mmol, 1.0 equiv), the 2-arylidene-N-tosylbenzofuran-3(2H)-imine (0.12 mmol, 1.2 equiv), and the quinine-derived squaramide catalyst (0.002 mmol, 2 mol%).

-

Add freshly distilled dichloromethane (1.0 mL).

-

Stir the reaction mixture at room temperature for the time specified in the data table.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired γ-substituted butenolide.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

Table 1: Organocatalytic Vinylogous Michael Addition of γ-Substituted Deconjugated Butenolides to Azadienes

| Entry | Butenolide Substituent (R¹) | Azadienes Substituent (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | Phenyl | 2 | 24 | 95 | >99:1 | 92 |

| 2 | 4-Chlorophenyl | Phenyl | 2 | 36 | 92 | >99:1 | 90 |

| 3 | 4-Methylphenyl | Phenyl | 2 | 24 | 96 | >99:1 | 93 |

| 4 | 2-Naphthyl | Phenyl | 2 | 48 | 88 | >99:1 | 89 |

| 5 | Phenyl | 4-Bromophenyl | 2 | 36 | 90 | >99:1 | 91 |

| 6 | Phenyl | 4-Methoxyphenyl | 2 | 24 | 94 | >99:1 | 94 |

Data is representative and synthesized from typical results found in the literature for similar reactions.

Chiral Lewis Acid-Catalyzed Vinylogous Mukaiyama-Michael Reaction

The vinylogous Mukaiyama-Michael reaction of 2-silyloxyfurans with α,β-unsaturated compounds is a well-established method for the synthesis of γ-substituted butenolides. The use of chiral Lewis acid catalysts, such as Sc(III)-N,N'-dioxide complexes, allows for high levels of enantiocontrol.

Catalytic Cycle

The proposed catalytic cycle involves the coordination of the chiral Lewis acid to the electrophile, followed by the nucleophilic attack of the silyloxyfuran.

Caption: Proposed catalytic cycle for the Sc(III)-catalyzed vinylogous Mukaiyama-Michael reaction.

Experimental Protocol: Sc(III)-N,N'-Dioxide Catalyzed Reaction

This protocol is based on the work of Feng and coworkers for the highly enantioselective vinylogous Mukaiyama-Michael reaction of 2-silyloxyfuran with chalcone derivatives.

Materials:

-

2-(Trimethylsilyloxy)furan (1.2 equiv)

-

Chalcone derivative (1.0 equiv)

-

Chiral Sc(OTf)₃-N,N'-dioxide complex (5 mol%)

-

Toluene as solvent

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.0055 mmol, 5.5 mol%) and Sc(OTf)₃ (0.005 mmol, 5 mol%).

-

Add dry toluene (0.5 mL) and stir the mixture at 60 °C for 30 minutes.

-

Cool the mixture to the specified reaction temperature.

-

Add the chalcone derivative (0.1 mmol, 1.0 equiv) in toluene (0.5 mL).

-

Add 2-(trimethylsilyloxy)furan (0.12 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture for the time indicated in the data table.

-

After completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 2: Sc(III)-Catalyzed Vinylogous Mukaiyama-Michael Reaction

| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Phenyl | Phenyl | -20 | 12 | 95 | >99:1 | 94 |

| 2 | 4-Fluorophenyl | Phenyl | -20 | 18 | 92 | >99:1 | 92 |

| 3 | Phenyl | 4-Nitrophenyl | -20 | 8 | 98 | >99:1 | 93 |

| 4 | 2-Thienyl | Phenyl | -20 | 24 | 85 | >99:1 | 90 |

| 5 | Phenyl | 2-Furyl | -20 | 24 | 88 | >99:1 | 91 |

| 6 | Cyclohexyl | Phenyl | 0 | 36 | 75 | 95:5 | 85 |

Data is representative and synthesized from typical results found in the literature for similar reactions.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The direct asymmetric allylic alkylation (AAA) of butenolides provides a convergent route to γ,γ-disubstituted butenolides. This method often allows for the construction of adjacent quaternary and tertiary stereocenters with high levels of stereocontrol.

Logical Relationship of Approaches

The asymmetric allylic alkylation can be approached through different catalytic systems, each with its own advantages.

Caption: Logical relationship of key asymmetric methods.

Experimental Protocol: Pd-Catalyzed AAA with Morita-Baylis-Hillman Carbonates

This protocol is based on the work of Chen and coworkers on the direct asymmetric allylic alkylation of β,γ-butenolides with Morita-Baylis-Hillman (MBH) carbonates.[2][5]

Materials:

-

β,γ-Butenolide (1.0 equiv)

-

Morita-Baylis-Hillman carbonate (1.2 equiv)

-

(DHQD)₂PYR catalyst (10 mol%)

-

1,2-Dichloroethane (DCE) as solvent

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add the β,γ-butenolide (0.1 mmol, 1.0 equiv), the MBH carbonate (0.12 mmol, 1.2 equiv), and the (DHQD)₂PYR catalyst (0.01 mmol, 10 mol%).

-

Add 1,2-dichloroethane (1.0 mL).

-

Stir the reaction mixture at room temperature for the time specified in the data table.

-

After the reaction is complete, concentrate the mixture directly onto silica gel.

-

Purify the product by flash column chromatography (eluent: petroleum ether/ethyl acetate).

-

Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of β,γ-Butenolides

| Entry | Butenolide Substituent (R¹) | MBH Carbonate Substituent (R²) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | Methyl | 24 | 82 | >95:5 | 96 |

| 2 | 4-Bromophenyl | Methyl | 36 | 75 | >95:5 | 95 |

| 3 | 2-Naphthyl | Methyl | 48 | 68 | >95:5 | 94 |

| 4 | Methyl | Methyl | 24 | 78 | >95:5 | 92 |

| 5 | Phenyl | Ethyl | 24 | 80 | >95:5 | 95 |

| 6 | Phenyl | Isopropyl | 36 | 72 | >95:5 | 93 |

Data is representative and synthesized from typical results found in the literature for similar reactions.[2][5]

Conclusion

The asymmetric synthesis of γ-substituted butenolides is a rapidly advancing field with a diverse array of powerful catalytic methods. The choice of the optimal synthetic strategy depends on the specific target molecule, the desired stereochemical outcome, and the availability of starting materials. The protocols and data presented in these application notes provide a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access these valuable chiral building blocks. Further exploration of the cited literature is encouraged for a deeper understanding of the scope and limitations of each methodology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organocatalytic enantioselective direct vinylogous Michael addition of γ-substituted deconjugate butenolides to azadienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Direct asymmetric allylic alkylation of butenolides with Morita-Baylis-Hillman carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 10-Methyldodec-2-en-4-olide by HPLC

Abstract

This document provides detailed application notes and protocols for the purification of 10-Methyldodec-2-en-4-olide, a long-chain unsaturated lactone, using High-Performance Liquid Chromatography (HPLC). The protocols cover both achiral (reversed-phase) and chiral separation methods, essential for obtaining high-purity material for research, drug development, and other scientific applications. These guidelines are intended for researchers, scientists, and drug development professionals familiar with chromatographic techniques.

Introduction

10-Methyldodec-2-en-4-olide is an unsaturated lactone with potential applications in various fields, including pharmaceuticals and fragrance industries. The synthesis of this compound can result in a mixture of stereoisomers and other impurities. Therefore, a robust purification method is critical to isolate the desired compound in high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such molecules.[1][2] This document outlines a systematic approach to developing an efficient HPLC purification method for 10-Methyldodec-2-en-4-olide.

Recommended Materials and Equipment

-

HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a fraction collector.

-

Detectors: A UV-Vis detector is suitable for detecting the α,β-unsaturated lactone chromophore (typically around 210-230 nm). A refractive index (RI) detector can be used for high concentrations in preparative runs.

-

Columns:

-

Reversed-Phase (Achiral): A C18 stationary phase is recommended for the initial purification and removal of non-polar impurities.

-

Chiral: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylase or cellulose derivatives, is recommended for the separation of enantiomers.

-

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and a suitable solvent for dissolving the crude sample (e.g., acetonitrile or methanol).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.

-

Dissolution: Dissolve the crude 10-Methyldodec-2-en-4-olide sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-5 mg/mL. The solvent should be miscible with the mobile phase.

-

Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

-

Degassing: Ensure all mobile phases are properly degassed to prevent bubble formation in the HPLC system.

Protocol 1: Achiral Purification using Reversed-Phase HPLC

This protocol is designed to remove impurities with different polarities from the target compound.

-

Column: C18, 5 µm particle size, 250 x 10 mm (preparative).

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Gradient Program:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B (linear gradient)

-

25-30 min: 95% B (hold)

-

30.1-35 min: 50% B (re-equilibration)

-

-

Flow Rate: 4.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 100-500 µL, depending on the concentration and column loading capacity.

Fraction Collection: Collect fractions corresponding to the main peak of 10-Methyldodec-2-en-4-olide. Analyze the collected fractions for purity using an analytical HPLC method. Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Chiral Separation of Enantiomers

If 10-Methyldodec-2-en-4-olide is synthesized as a racemic mixture, chiral HPLC is necessary to separate the enantiomers.

-

Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H), 5 µm particle size, 250 x 4.6 mm (analytical for method development) or 250 x 10 mm (semi-preparative).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

-

Flow Rate: 1.0 mL/min for analytical, 4.0 mL/min for semi-preparative.

-

Column Temperature: 25°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 5-20 µL for analytical, 50-200 µL for semi-preparative.

Method Development for Chiral Separation:

-

Screen different chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based).

-

Optimize the mobile phase composition by varying the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol).

-

Once baseline separation is achieved on an analytical scale, the method can be scaled up to a semi-preparative or preparative scale.

Data Presentation

The following tables summarize the proposed starting conditions for the HPLC purification of 10-Methyldodec-2-en-4-olide. These are generalized parameters and may require optimization for specific samples and equipment.

Table 1: Achiral (Reversed-Phase) HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm, 250 x 10 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 min |

| Flow Rate | 4.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 100-500 µL |

Table 2: Chiral HPLC Parameters (Starting Conditions)

| Parameter | Value |

| Column | Polysaccharide-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min (analytical) |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 5-20 µL (analytical) |

Visualizations

Workflow for HPLC Purification

Caption: Workflow for the purification of 10-Methyldodec-2-en-4-olide.

Logical Relationship for Method Development

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of 10-Methyldodec-2-en-4-olide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Methyldodec-2-en-4-olide is a lactone compound of interest for its potential antimicrobial properties. These application notes provide a detailed protocol for determining its in vitro antibacterial activity using standardized methods. The primary assays described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are standard procedures for evaluating novel antimicrobial agents.[1][2]

Principle of the Assays:

-

Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of 10-Methyldodec-2-en-4-olide in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period.[1][2]

-

Disk Diffusion: This technique involves placing a paper disk impregnated with a specific concentration of 10-Methyldodec-2-en-4-olide onto an agar plate uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is designed to be performed in a 96-well microtiter plate format, which allows for the efficient testing of multiple concentrations and bacterial strains.[3]

Materials and Reagents:

-

10-Methyldodec-2-en-4-olide stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile, flat-bottom microtiter plates

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[4]

-

Positive control antibiotic (e.g., Gentamicin, Ampicillin)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or McFarland densitometer

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of 10-Methyldodec-2-en-4-olide Dilutions:

-

In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the working stock solution of 10-Methyldodec-2-en-4-olide to well 1. The working stock should be prepared to be twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final inoculum of approximately 1.5 x 10⁵ CFU/mL in a final volume of 110 µL.

-

Do not add bacteria to well 12.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film) to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of 10-Methyldodec-2-en-4-olide at which there is no visible growth (i.e., the first clear well).

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Disk Diffusion Method

This method provides a qualitative or semi-quantitative measure of susceptibility.

Materials and Reagents:

-

Mueller-Hinton Agar (MHA) plates (150 mm for multiple disks or 100 mm for fewer)[3]

-

Sterile paper disks (6 mm diameter)

-

10-Methyldodec-2-en-4-olide solution of a known concentration

-

Test bacterial strains prepared to a 0.5 McFarland standard as described above

-

Sterile cotton swabs

-

Forceps

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Disks:

-

Sterile paper disks are impregnated with a known amount of the 10-Methyldodec-2-en-4-olide solution. A common approach is to apply 10-20 µL of a concentrated solution to each disk and allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

-

-

Application of Disks:

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar.

-

Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

-

-

Reading the Results:

-

Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk, including the diameter of the disk itself.

-

The measurement should be taken from the underside of the plate.

-

Data Presentation

Quantitative data from the antibacterial susceptibility testing should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 10-Methyldodec-2-en-4-olide

| Test Organism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Gentamicin | ||

| Escherichia coli ATCC 25922 | Gram-negative | Gentamicin | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Gentamicin | ||

| Enterococcus faecalis ATCC 29212 | Gram-positive | Ampicillin |

Table 2: Zone of Inhibition Diameters for 10-Methyldodec-2-en-4-olide

| Test Organism | Gram Stain | Disk Content (µg) | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25922 | Gram-positive | ||

| Escherichia coli ATCC 25922 | Gram-negative | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative |

Visualizations

Caption: Workflow for Antibacterial Susceptibility Testing.

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Odour Characteristics, and Antimicrobial Activity of Optically Active (Z)-7-Decen-4-olide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for 10-Methyldodec-2-en-4-olide as a Putative Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential of 10-Methyldodec-2-en-4-olide as a quorum sensing (QS) inhibitor. The protocols detailed below are based on established assays for screening and characterizing QS inhibitors, using the model organisms Chromobacterium violaceum and Pseudomonas aeruginosa. While specific data for 10-Methyldodec-2-en-4-olide is not yet publicly available, these methodologies provide a robust framework for its investigation.

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1][2] This regulation is critical for various bacterial behaviors, including biofilm formation and the production of virulence factors.[1][3][4] The inhibition of QS is a promising anti-virulence strategy that may impose less selective pressure for resistance compared to traditional antibiotics.[1][5]

Overview of Quorum Sensing Inhibition Assays